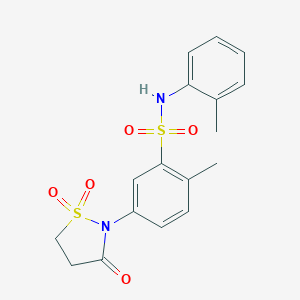![molecular formula C14H12FNO3S2 B254172 Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254172.png)
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, studies have shown that it interacts with cellular targets such as enzymes and receptors, thereby modulating their activity. It has also been shown to induce apoptosis in cancer cells by activating caspase pathways.
Biochemical and Physiological Effects:
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have several biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains, including antibiotic-resistant strains. Additionally, it has been shown to reduce inflammation in animal models of inflammatory diseases. It has also been investigated for its potential to induce cancer cell death and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is its broad range of potential applications in various fields of science. It is also relatively easy to synthesize, and its purity can be easily assessed using standard analytical techniques. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is its potential use as a fluorescent probe for detecting cysteine in biological samples. Additionally, its antimicrobial and anti-inflammatory properties make it a promising candidate for developing new drugs to treat infectious and inflammatory diseases. Finally, its potential as an anticancer agent warrants further investigation, particularly in combination with other chemotherapeutic agents.
Conclusion:
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound with a broad range of potential applications in various fields of science. Its synthesis method has been optimized to achieve high yields and purity, and its mechanism of action has been investigated in various studies. It has shown promising results in antimicrobial, antitumor, and anti-inflammatory applications, and its potential as a fluorescent probe for detecting cysteine in biological samples is an area of active research. Further investigation is needed to fully understand its biochemical and physiological effects and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form 5-(4-fluorobenzylidene)-4-thioxo-2-thiazolidinone, which is then treated with methyl acrylate to obtain the final product. This method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of science. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting cysteine in biological samples.
Propriétés
Nom du produit |
Methyl 2-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Formule moléculaire |
C14H12FNO3S2 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
methyl 2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C14H12FNO3S2/c1-8(13(18)19-2)16-12(17)11(21-14(16)20)7-9-3-5-10(15)6-4-9/h3-8H,1-2H3/b11-7- |
Clé InChI |
LTAWYSYWKNOPCK-XFFZJAGNSA-N |
SMILES isomérique |
CC(C(=O)OC)N1C(=O)/C(=C/C2=CC=C(C=C2)F)/SC1=S |
SMILES |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
SMILES canonique |
CC(C(=O)OC)N1C(=O)C(=CC2=CC=C(C=C2)F)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)

![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)

![7-tert-butyl-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254102.png)
![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)

![4-[(dipropylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B254105.png)


![2-cyano-2-[5-(3,4-dimethylbenzyl)-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-methylacetamide](/img/structure/B254116.png)